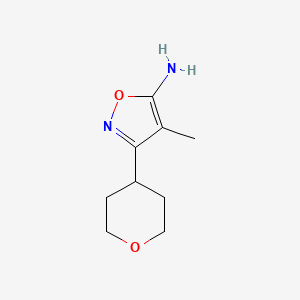

2-Methyl-2-(propan-2-ylamino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Beta-Adrenergic Blocking Activity

2-Methyl-2-(propan-2-ylamino)propan-1-ol derivatives demonstrate significant beta-adrenergic blocking activity. In a study, derivatives synthesized from thymol were found to antagonize isoprenaline-induced tachycardia in mouse ECG experiments and block isoprenaline and adrenaline-induced relaxation of isolated rat uterus. These compounds showed beta-adrenergic receptor affinity comparable to propranolol without selectivity to any one beta-adrenergic receptor, indicating non-selective beta-adrenergic blocking activity (Jindal et al., 2003).

Molecular Interaction Studies

The compound has been used in studies to understand molecular interactions, particularly in binary mixtures with N-methyl aniline and alcohols. Research exploring these interactions has employed a range of techniques, including dielectric permittivity measurements, and has involved theoretical calculations to better understand the molecular behavior in these mixtures (Krishna & Mohan, 2012).

Cardioprotective and Antiarrhythmic Activity

A newly synthesized compound containing 2-Methyl-2-(propan-2-ylamino)propan-1-ol, known as PP-24, has been investigated for its cardiovascular pharmacological activity. The compound exhibited significant reduction in mean arterial pressure and heart rate in hypertensive rats, anti-arrhythmic activity against ventricular arrhythmias, and a cardioprotective effect against myocardial necrosis in albino mice (Nikam et al., 2011).

Radiosynthesis for Imaging Studies

2-Methyl-2-(propan-2-ylamino)propan-1-ol has been involved in the synthesis of fluorine-18 labeled beta-blockers, demonstrating potential use in Positron Emission Tomography (PET) imaging studies. Although rapid washout was observed in biodistribution studies, the research presents a significant development in the radiosynthesis of these compounds (Stephenson et al., 2008).

Future Directions

properties

IUPAC Name |

2-methyl-2-(propan-2-ylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)8-7(3,4)5-9/h6,8-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSRNAWJDQGJEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

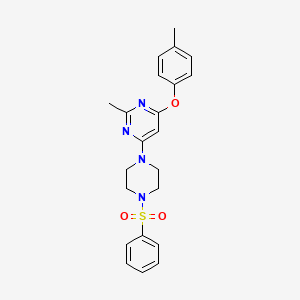

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)

![3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2601888.png)

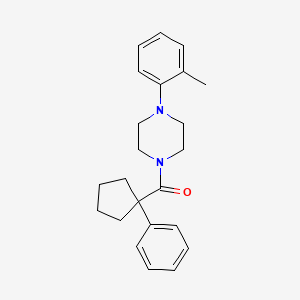

![1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2601894.png)